molecular formula C17H15N3O3 B1194059 5-(1,3-benzodioxol-5-yl)-N-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-amine CAS No. 67829-24-7

5-(1,3-benzodioxol-5-yl)-N-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-amine

Cat. No.: B1194059
CAS No.: 67829-24-7
M. Wt: 309.32 g/mol
InChI Key: SWIUQBFXLZSMJW-UHFFFAOYSA-N
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Description

5-(1,3-benzodioxol-5-yl)-N-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-amine is a member of benzodioxoles.

Scientific Research Applications

Synthesis and Biological Activity

5-(1,3-Benzodioxol-5-yl)-N-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-amine and its derivatives have been extensively studied for their synthesis and potential biological activities. For instance, Noubade et al. (2009) explored the synthesis of various N-arylanthranilic acid derivatives, including 1,3,4-oxadiazole compounds, and their biological activities (Noubade, Prasad, Kumar, & Udupi, 2009).

Antimicrobial and Anti-Proliferative Properties

Recent studies have shown the antimicrobial and anti-proliferative activities of 1,3,4-oxadiazole derivatives. Al-Wahaibi et al. (2021) reported the synthesis of N-Mannich bases of 1,3,4-oxadiazole and their significant inhibitory activity against various pathogenic bacteria and fungi, as well as their anti-proliferative activity against several cancer cell lines (Al-Wahaibi, Mohamed, Tawfik, Hassan, & El-Emam, 2021).

Electronic Structure and Tautomeric Equilibrium

The electronic structure and tautomeric equilibrium of 1,3,4-oxadiazole derivatives have also been a subject of interest. Aydogan et al. (2002) conducted molecular orbital calculations to determine the optimized geometrical structures and electron delocalization in these compounds (Aydogan, Turgut, Ocal, & Erdem, 2002).

Anticancer Activity

The anticancer potential of 1,3,4-oxadiazole derivatives has been highlighted in several studies. Ahsan et al. (2014) synthesized and evaluated novel oxadiazole analogues for their anticancer activity, observing significant sensitivity on various cancer cell lines (Ahsan, Sharma, Singh, Jadav, & Yasmin, 2014).

Properties

CAS No.

67829-24-7

Molecular Formula

C17H15N3O3

Molecular Weight

309.32 g/mol

IUPAC Name

5-(1,3-benzodioxol-5-yl)-N-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-amine

InChI

InChI=1S/C17H15N3O3/c1-10-3-5-13(11(2)7-10)18-17-20-19-16(23-17)12-4-6-14-15(8-12)22-9-21-14/h3-8H,9H2,1-2H3,(H,18,20)

InChI Key

SWIUQBFXLZSMJW-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC2=NN=C(O2)C3=CC4=C(C=C3)OCO4)C

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NN=C(O2)C3=CC4=C(C=C3)OCO4)C

67829-24-7

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(1,3-benzodioxol-5-yl)-N-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-amine
Reactant of Route 2
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5-(1,3-benzodioxol-5-yl)-N-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-amine
Reactant of Route 3
5-(1,3-benzodioxol-5-yl)-N-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-amine
Reactant of Route 4
Reactant of Route 4
5-(1,3-benzodioxol-5-yl)-N-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-amine
Reactant of Route 5
Reactant of Route 5
5-(1,3-benzodioxol-5-yl)-N-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-amine
Reactant of Route 6
5-(1,3-benzodioxol-5-yl)-N-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-amine

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